molecular formula C8H7ClN4 B1593431 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 941294-31-1

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B1593431
CAS No.: 941294-31-1
M. Wt: 194.62 g/mol
InChI Key: KTZYOMJEOTYZAX-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-methylimidazole with 4-chloropyrimidine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Structure

The compound features a pyrimidine ring substituted with a chlorine atom and a 2-methylimidazole moiety, contributing to its biological activity.

Medicinal Chemistry

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to nucleobases allows it to interact with various enzymes and receptors involved in disease processes.

Case Studies

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. Studies indicate that modifications to the imidazole group can enhance efficacy against specific pathogens .
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of DNA synthesis due to its interaction with nucleic acid pathways .

Agricultural Chemistry

The compound is also being explored for its use in agrochemicals, particularly as a potential herbicide or fungicide. Its ability to disrupt biochemical pathways in plants can lead to effective weed control.

Research Findings

  • Herbicidal Activity : Laboratory experiments have indicated that this compound can inhibit the growth of several weed species, suggesting its potential as a selective herbicide .

Material Science

In material science, this compound is being studied for its role in developing new materials with specific properties, such as enhanced conductivity or stability.

Applications

  • Polymer Chemistry : Incorporation of this compound into polymer matrices has shown promise in creating materials with improved mechanical properties and thermal stability. Research indicates that the addition of pyrimidine derivatives can enhance the overall performance of polymer composites .

Data Tables

Application AreaFindings
Medicinal ChemistryExhibits antimicrobial and anticancer properties; effective against resistant strains
Agricultural ChemistryPotential herbicide with significant weed control efficacy
Material ScienceEnhances mechanical properties and thermal stability in polymers

Mechanism of Action

The mechanism by which 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

  • 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

  • 2-Methyl-4-chloro-6-(1H-imidazol-1-yl)pyrimidine

Uniqueness: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound in various research and industrial contexts.

Biological Activity

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, with the chemical formula C8_8H7_7ClN4_4 and CAS number 941294-31-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound is characterized by a pyrimidine ring substituted with a chlorine atom and a 2-methyl-1H-imidazole moiety. Its structural attributes suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound can act as selective inhibitors of various enzymes. For instance, studies on related pyrimidine derivatives have shown their efficacy in inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disorders . The design of these inhibitors often involves optimizing the hydrophobic interactions within the enzyme's active site.

Anticancer Activity

Recent investigations into pyrimidine derivatives have highlighted their potential as anticancer agents. For example, compounds featuring similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells . The estimated half-maximal cytotoxic concentrations (CC50_{50}) for these compounds were notably lower than those for standard chemotherapeutics like 5-fluorouracil.

Enzyme Inhibition Studies

The inhibition of dihydrofolate reductase (DHFR) has been a focal point for many pyrimidine derivatives. Compounds that exhibit high affinity for DHFR can effectively disrupt folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells . The efficacy of this compound in this context remains to be fully elucidated but aligns with the properties observed in structurally related compounds.

Case Studies

Several case studies have illustrated the biological significance of pyrimidine derivatives:

  • Inhibition of nNOS : A study demonstrated that specific pyrimidine derivatives could selectively inhibit nNOS, providing a potential therapeutic avenue for treating neurodegenerative diseases .
  • Antitumor Efficacy : Another investigation focused on the synthesis and evaluation of novel pyrimidines against cancer cell lines. Results indicated that certain derivatives exhibited IC50_{50} values less than 2 µM against neuroblastoma cell lines, suggesting potent anticancer activity .
  • Pharmacokinetic Properties : Some studies have assessed the oral bioavailability and permeability of related compounds using Caco-2 assays, indicating favorable absorption characteristics that could enhance their therapeutic efficacy when administered orally .

Data Summary

Activity Target/Cell Line IC50_{50}/CC50_{50} Reference
nNOS InhibitionNeuronal CellsPotent
Antitumor ActivityA549, MCF7 Cancer Cells< 2 µM
DHFR InhibitionEnzymatic ActivityHigh Affinity

Properties

IUPAC Name

4-chloro-6-(2-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZYOMJEOTYZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649987
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-31-1
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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